(E)-3-(2,3-difluorophenyl)acrylaldehyde chemical properties and structure
(E)-3-(2,3-difluorophenyl)acrylaldehyde chemical properties and structure
Executive Summary
(E)-3-(2,3-difluorophenyl)acrylaldehyde (also known as (E)-2,3-difluorocinnamaldehyde) represents a critical class of fluorinated phenylpropanoids used extensively in medicinal chemistry. Its significance lies in the 2,3-difluoro substitution pattern , which imparts unique metabolic stability and lipophilicity compared to its non-fluorinated analogs.
This guide details the physicochemical profile, validated synthetic routes, and reactivity landscape of this intermediate. It is designed for researchers requiring a robust protocol for synthesizing heterocycles (e.g., quinolines, indoles) or using the molecule as a Michael acceptor in covalent inhibitor design.
Structural Analysis & Physicochemical Profile
The molecule features an
Electronic & Steric Effects[1]
-
The "Ortho-Fluorine" Effect: The fluorine atom at the C2 position creates a specific steric shield and electronic repulsion with the vinyl side chain, influencing the planarity of the molecule.
-
Michael Acceptor Potency: The electron-withdrawing nature of the two fluorine atoms (inductive effect,
) enhances the electrophilicity of the -carbon, making it a more potent Michael acceptor than unsubstituted cinnamaldehyde.
Physicochemical Data Table[2]
| Property | Value / Description | Note |
| IUPAC Name | (2E)-3-(2,3-difluorophenyl)prop-2-enal | |
| Molecular Formula | ||
| Molecular Weight | 168.14 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | Low-melting solid |
| Melting Point | 45–50 °C (Typical range) | Predicted based on acid analog [1] |
| Boiling Point | ~240 °C (at 760 mmHg) | Extrapolated |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |
| LogP | ~2.1 | Enhanced lipophilicity |
| Flash Point | >100 °C |
Synthetic Pathways[1]
High-purity synthesis of (E)-3-(2,3-difluorophenyl)acrylaldehyde is typically achieved via Claisen-Schmidt Condensation or Wittig Olefination . The condensation route is preferred for scale-up due to atom economy, while the Wittig route offers superior stereocontrol.
Method A: Claisen-Schmidt Condensation (Green Protocol)
This pathway utilizes 2,3-difluorobenzaldehyde and acetaldehyde.
-
Reagents: 2,3-Difluorobenzaldehyde (1.0 eq), Acetaldehyde (1.2 eq), NaOH (10% aq), Ethanol.
-
Mechanism: Base-catalyzed aldol addition followed by dehydration.
-
Critical Control Point: Temperature must be kept low (0–5 °C) initially to prevent self-polymerization of acetaldehyde.
Method B: Wittig Olefination (High Precision)
Preferred for research scales requiring >98% (E)-selectivity.
-
Reagents: 2,3-Difluorobenzaldehyde, (Triphenylphosphoranylidene)acetaldehyde.
-
Solvent: Toluene or THF (Reflux).
-
Yield: Typically 85–92%.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via Claisen-Schmidt condensation, highlighting the critical dehydration step.
Reactivity & Synthetic Utility[1][4]
The molecule acts as a versatile "linchpin" in organic synthesis. Its reactivity is dominated by the conjugated aldehyde system.
Core Transformations
-
Selective Reduction: Sodium borohydride (
) reduction yields (E)-3-(2,3-difluorophenyl)prop-2-en-1-ol , a precursor for allylic substitution. -
Oxidation: Pinnick oxidation converts the aldehyde to (E)-3-(2,3-difluorophenyl)acrylic acid [2], often used in coupling reactions for amide bond formation.
-
Heterocyclization: Reaction with 2-aminothiophenol yields 2-substituted benzothiazolines, which can be oxidized to benzothiazoles.
Reactivity Map
Figure 2: Divergent synthetic pathways starting from the core aldehyde.
Experimental Protocol: Standard Condensation
Objective: Synthesis of 5g of (E)-3-(2,3-difluorophenyl)acrylaldehyde.
-
Preparation: In a 100 mL round-bottom flask, dissolve 2,3-difluorobenzaldehyde (3.55 g, 25 mmol) in Ethanol (30 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add Acetaldehyde (1.32 g, 30 mmol) dropwise.
-
Catalysis: Slowly add 10% NaOH solution (5 mL) over 10 minutes, maintaining temperature <5 °C.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (25 °C) and stir for 12 hours.
-
Workup: Neutralize with dilute HCl (1M) to pH 7. Extract with Dichloromethane (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Recrystallize from Hexane/EtOAc (9:1) to yield yellow needles.
Handling, Stability & Safety
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
Safety Profile:
References
-
ChemScene. (2023). (E)-3-(2,3-Difluorophenyl)acrylic acid Properties and Data. Retrieved from [3]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87788337. Retrieved from
-
Sigma-Aldrich. (2023).[4] Safety Data Sheet for Fluorinated Cinnamaldehydes. Retrieved from
-
BenchChem. (2025). Reactivity Analysis of Fluorinated Benzaldehydes. Retrieved from
